molecular formula C12H16O5 B13578117 Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate

Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate

Cat. No.: B13578117
M. Wt: 240.25 g/mol
InChI Key: VVSWMYPYWVLWKC-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate is an ester derivative featuring a 2,5-dimethoxyphenyl group attached to a hydroxypropanoate backbone. The compound’s structure includes a methyl ester at the carboxyl terminus and a hydroxyl group on the propanoate chain. The 2,5-dimethoxy substitution on the aromatic ring is a notable feature, often associated with enhanced lipophilicity and metabolic stability compared to hydroxylated analogs .

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C12H16O5/c1-15-9-4-5-11(16-2)8(6-9)7-10(13)12(14)17-3/h4-6,10,13H,7H2,1-3H3

InChI Key

VVSWMYPYWVLWKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts can also improve the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(2,5-dimethoxyphenyl)-2-oxopropanoate.

    Reduction: 3-(2,5-dimethoxyphenyl)-2-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes, altering their activity. The ester group can also undergo hydrolysis, releasing the active hydroxy acid, which can interact with various biological pathways.

Comparison with Similar Compounds

Structural Analogues from Ranunculus ternatus ()

Two benzophenones isolated from Ranunculus ternatus—methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate (Compound 1) and its n-butyl ester (Compound 2)—share the hydroxypropanoate backbone but differ in aromatic substitution. Key differences include:

  • Aromatic Substitution: The target compound’s 2,5-dimethoxyphenyl group contrasts with the 3,4-dihydroxybenzoyl and 4,5-dihydroxyphenyl groups in Compounds 1 and 2.
  • Ester Chain: The methyl ester in the target compound versus the n-butyl ester in Compound 2 may alter pharmacokinetics. notes that Compound 1’s anti-tuberculosis activity is enhanced when combined with gallic acid (Compound 4), suggesting synergistic effects. The target compound’s methyl ester might offer intermediate polarity, balancing solubility and bioavailability .
Table 1: Structural and Functional Comparison with Ranunculus ternatus Compounds
Feature Target Compound Compound 1 () Compound 2 ()
Aromatic Substitution 2,5-Dimethoxyphenyl 3,4-Dihydroxybenzoyl, 4,5-dihydroxyphenyl Same as Compound 1
Ester Group Methyl Methyl n-Butyl
Bioactivity Not reported Anti-tuberculosis Anti-tuberculosis (weaker than 1)
Key Functional Groups 2-OH (propanoate), 2,5-OCH₃ (phenyl) Multiple OH groups Same as Compound 1

Phenolic and Propanoate Derivatives from Ephedra intermedia ()

Compound 5 (3-(2,4′-dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid) from Ephedra intermedia shares a dimethoxyphenyl group but differs in substitution pattern (2,4′-dihydroxy-3′,5′-dimethoxy) and the absence of a hydroxyl group on the propanoate chain. Key distinctions include:

  • Acidity : The carboxylic acid in Compound 5 versus the methyl ester in the target compound affects ionization state and solubility. Esters are generally more lipophilic, favoring passive diffusion across biological membranes.
  • The target compound’s structural features (e.g., methoxy groups) may confer distinct pharmacological profiles .

25H-NBOH ()

25H-NBOH (2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol) shares the 2,5-dimethoxyphenyl group but features an aminomethylphenol scaffold instead of a hydroxypropanoate ester. Key differences:

  • Functional Groups: The phenolic –OH and ethylamine chain in 25H-NBOH contrast with the ester and hydroxylated propanoate in the target compound.
  • Bioactivity : 25H-NBOH is a psychoactive compound targeting serotonin receptors, while the target compound’s ester backbone may direct activity toward metabolic enzymes or anti-inflammatory pathways .

Thiophene-Based Propanoate Derivatives ()

Dimethyl 3,3′-diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate incorporates a thiophene core and propanoate esters. While structurally distinct, this highlights the versatility of propanoate esters in materials science. The target compound’s phenyl group may prioritize biological interactions, whereas thiophene derivatives are often utilized in electronic materials .

Table 2: Comparative Analysis of Key Features
Compound Core Structure Key Substituents Potential Applications Evidence
Target Compound Phenyl-hydroxypropanoate 2,5-OCH₃, 2-OH Medicinal chemistry (inferred) N/A
Compound 1 () Benzophenone Multiple OH groups Anti-tuberculosis
Compound 5 () Phenyl-propanoic acid 2,4′-OH, 3′,5′-OCH₃ Antioxidant (inferred)
25H-NBOH () Aminomethylphenol 2,5-OCH₃, ethylamine Psychoactive agents
Thiophene Derivative () Thiophene-dipropanoate Thiophene, azanediyl Materials science

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